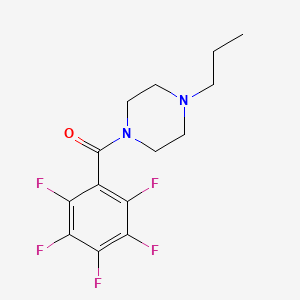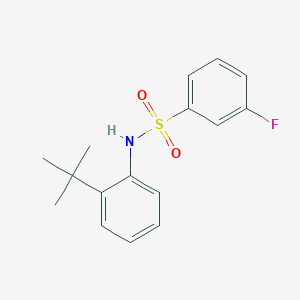![molecular formula C13H12ClN3O3 B10967536 methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967536.png)
methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, linked to a benzoate ester through a carbonyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
-
Chlorination and Methylation: : The synthesized pyrazole is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
-
Coupling with Benzoate Ester: : The chlorinated and methylated pyrazole is then coupled with methyl 2-aminobenzoate. This step involves the formation of an amide bond, typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
作用機序
The mechanism of action of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-{[(4-chloro-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Substitutes bromine for chlorine on the pyrazole ring.
Uniqueness
Methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the specific combination of substituents on the pyrazole ring and the benzoate ester. This unique structure can result in distinct biological activities and reactivity patterns compared to its analogs.
特性
分子式 |
C13H12ClN3O3 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC名 |
methyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-11(9(14)7-15-17)12(18)16-10-6-4-3-5-8(10)13(19)20-2/h3-7H,1-2H3,(H,16,18) |
InChIキー |
GRVVEFBUAIQAOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


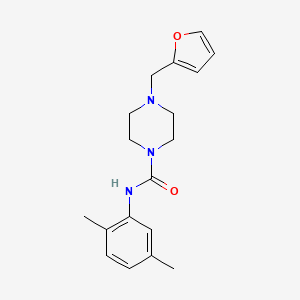
![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
![4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one](/img/structure/B10967462.png)
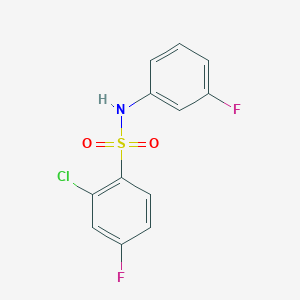

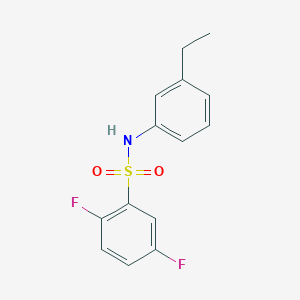
![N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)
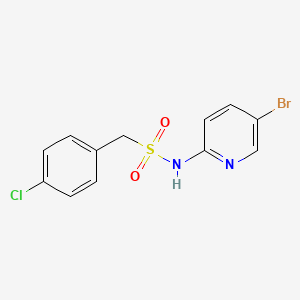
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10967506.png)
